molecular formula C26H24FN3O2 B2543726 1-(4-fluorophenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 883650-71-3

1-(4-fluorophenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2543726
CAS No.: 883650-71-3
M. Wt: 429.495
InChI Key: BODLJCWYIGGXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole core, followed by the introduction of the pyrrolidin-2-one moiety and the 4-fluorophenyl group. Common reagents used in these reactions include:

  • Benzodiazole precursors
  • Fluorinating agents
  • Pyrrolidinone derivatives

Industrial Production Methods: Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Catalysts to enhance reaction rates
  • Solvents to dissolve reactants and control reaction environment
  • Temperature and pressure control to ensure optimal reaction conditions

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

  • Oxidation : Introduction of oxygen atoms into the molecule
  • Reduction : Removal of oxygen atoms or addition of hydrogen atoms
  • Substitution : Replacement of one functional group with another
Common Reagents and Conditions:
  • Oxidizing agents : Such as potassium permanganate or chromium trioxide
  • Reducing agents : Such as lithium aluminum hydride or sodium borohydride
  • Substitution reagents : Such as halogenating agents or nucleophiles

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

  • Chemistry : As a building block for the synthesis of more complex molecules
  • Biology : As a probe to study biological processes
  • Medicine : Potential therapeutic agent for various diseases
  • Industry : Used in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. These may include:

  • Enzymes : Inhibition or activation of enzymatic activity
  • Receptors : Binding to receptor sites to modulate cellular responses
  • Pathways : Influence on biochemical pathways to alter physiological processes

Comparison with Similar Compounds

Similar Compounds:

  • Benzodiazole derivatives : Known for their diverse biological activities
  • Pyrrolidinone derivatives : Often studied for their pharmacological properties
  • Fluorophenyl compounds : Commonly used in medicinal chemistry for their unique properties

Uniqueness: 1-(4-fluorophenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one stands out due to its unique combination of functional groups, which may confer specific biological activities and chemical reactivity.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2/c27-20-11-13-21(14-12-20)30-18-19(17-25(30)31)26-28-23-9-4-5-10-24(23)29(26)15-6-16-32-22-7-2-1-3-8-22/h1-5,7-14,19H,6,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODLJCWYIGGXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.